molecular formula C56H104N2O18 B10787123 Asialo Ganglioside GM2

Asialo Ganglioside GM2

Cat. No.: B10787123
M. Wt: 1093.4 g/mol
InChI Key: FOCMISOLVPZNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asialo Ganglioside GM2 is a glycosphingolipid that lacks the sialic acid residue present in ganglioside GM2. It is composed of a ceramide backbone linked to an oligosaccharide chain. This compound is predominantly found in the nervous system and plays a crucial role in cell signaling and membrane structure. This compound is particularly significant in the context of lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases, where its accumulation is observed due to enzyme deficiencies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asialo Ganglioside GM2 involves the glycosylation of ceramide with specific carbohydrate residues. The process typically starts with the preparation of the ceramide backbone, followed by the stepwise addition of monosaccharides using glycosyltransferases. The reaction conditions often include the use of organic solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms and cell cultures, have shown promise in producing this compound on a larger scale. These methods involve the expression of glycosyltransferases in microbial systems to facilitate the assembly of the glycosphingolipid .

Chemical Reactions Analysis

Types of Reactions: Asialo Ganglioside GM2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which can have different biological properties and potential therapeutic applications .

Scientific Research Applications

Asialo Ganglioside GM2 has several scientific research applications:

Mechanism of Action

Asialo Ganglioside GM2 exerts its effects by interacting with specific proteins and receptors on the cell membrane. It is involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. The compound’s molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in its synthesis and degradation. In the context of lysosomal storage disorders, the deficiency of β-hexosaminidase A or B enzymes leads to the accumulation of this compound in lysosomes, causing cellular dysfunction and neurodegeneration .

Comparison with Similar Compounds

Uniqueness: Asialo Ganglioside GM2 is unique due to its lack of sialic acid, which affects its interaction with other molecules and its role in cellular processes. This absence of sialic acid makes it a valuable model for studying the effects of glycosphingolipids without the influence of sialic acid residues .

Properties

Molecular Formula

C56H104N2O18

Molecular Weight

1093.4 g/mol

IUPAC Name

N-[1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)

InChI Key

FOCMISOLVPZNSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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